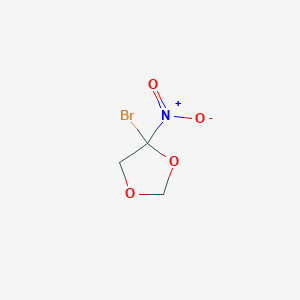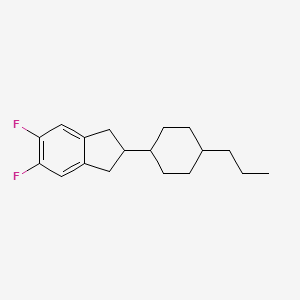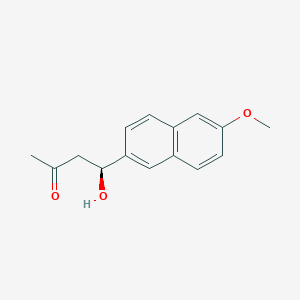
(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one involves several steps. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with a Grignard reagent, followed by oxidation and subsequent reduction steps . The reaction conditions typically involve the use of solvents like methanol and water, with specific temperature and pH controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Nabumetone involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include 6-methoxy-2-naphthylacetic acid (from oxidation), 6-methoxy-2-naphthyl alcohol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
科学的研究の応用
(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with various enzymes.
Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: Nabumetone is widely used in clinical settings to manage pain and inflammation associated with arthritis.
Industry: It is used in the pharmaceutical industry for the production of anti-inflammatory medications
作用機序
The mechanism of action of (S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid, which exerts the anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Naproxen: A widely used NSAID with a similar mechanism of action but different pharmacokinetic profile.
Diclofenac: An NSAID with potent anti-inflammatory effects but a different chemical structure and mechanism
Uniqueness
(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one is unique due to its specific chemical structure, which allows it to be metabolized into an active form with fewer gastrointestinal side effects compared to other NSAIDs .
特性
CAS番号 |
287728-41-0 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
(4S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one |
InChI |
InChI=1S/C15H16O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9,15,17H,7H2,1-2H3/t15-/m0/s1 |
InChIキー |
HLOFWGGVFLUZMZ-HNNXBMFYSA-N |
異性体SMILES |
CC(=O)C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O |
正規SMILES |
CC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

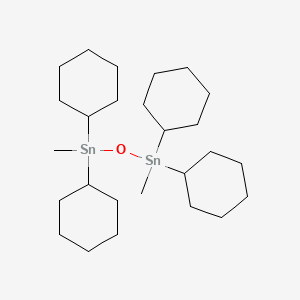
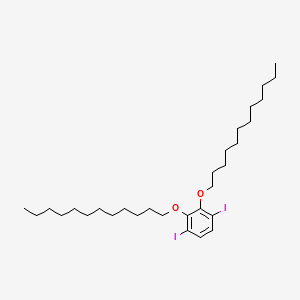
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)
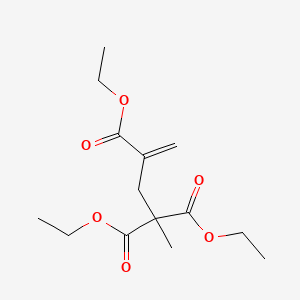

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
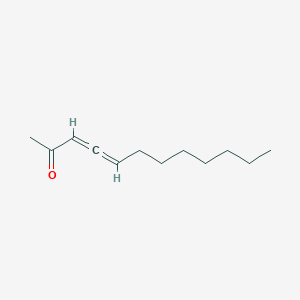
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
